3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one
Description
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 4-chlorophenyl group and a 2,4-dimethyloxazole heterocycle. The 4-chlorophenyl moiety enhances electron-withdrawing properties, while the oxazole ring introduces steric and electronic complexity due to its nitrogen and oxygen atoms and methyl substituents.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-14(18-10(2)16-9)13(17)8-5-11-3-6-12(15)7-4-11/h3-8H,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZARPQOVHAJVCF-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=N1)C)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction where the chlorophenyl group is introduced to the oxazole ring.
Formation of the Prop-2-en-1-one Moiety: This can be done through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the methyl groups on the oxazole ring.
Reduction: Reduction reactions could target the carbonyl group in the prop-2-en-1-one moiety.
Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) might be used.
Substitution: Nucleophiles like amines or thiols could be used under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Activity Studies: Compounds with similar structures are often studied for their antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: The compound might be investigated for its potential as a pharmaceutical agent.
Industry
Material Science: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Chalcones with analogous frameworks but differing substituents have been extensively studied. Key comparisons include:
Notes:
- Methyl groups on the oxazole may hinder intermolecular interactions, affecting crystallographic packing compared to unsubstituted heterocycles .
Spectroscopic and Reactivity Trends
- IR/Raman Spectra: The target compound’s carbonyl stretch (C=O) is expected near 1680 cm⁻¹, similar to other chlorophenyl chalcones, but oxazole ring vibrations (e.g., C=N at 1550 cm⁻¹) distinguish it from non-heterocyclic analogs .
- NMR Shifts : The 4-chlorophenyl proton signals (~7.3–7.8 ppm) align with related compounds, but oxazole methyl groups may appear as singlets near δ 2.5 ppm in ¹H NMR .
- Chemical Reactivity: The enone system is susceptible to nucleophilic attack, but the electron-deficient oxazole may stabilize the α,β-unsaturated ketone, reducing reactivity compared to hydroxyphenyl derivatives .
Biological Activity
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a chlorophenyl group and an oxazole ring, which are often associated with various pharmacological effects.
- Molecular Formula : C14H12ClNO2
- Molecular Weight : 261.7 g/mol
- CAS Number : 649699-16-1
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Chlorophenyl Group : Often achieved through Friedel-Crafts acylation.
- Formation of the Prop-2-en-1-one Moiety : Accomplished via aldol condensation or similar reactions.
Antifungal and Antitubercular Activity
Research has indicated that derivatives similar to this compound exhibit promising antifungal and antitubercular properties. For instance, studies have shown that compounds with a pyrazole scaffold demonstrate significant antifungal activity against various pathogenic fungi and efficacy against Mycobacterium tuberculosis H37Rv .
Antibacterial Activity
The compound's structural characteristics suggest potential antibacterial properties. Similar compounds have been evaluated for their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against these bacteria .
Cytotoxicity and Antitumor Activity
Preliminary studies indicate that compounds with similar structures may possess cytotoxic effects on cancer cell lines. For example, certain derivatives have shown selective activity against human tumor cells, indicating potential as antitumor agents . The structure–activity relationship (SAR) studies reveal correlations between specific structural features and biological activity.
Study on Antifungal Activity
A study synthesized several derivatives based on the oxazole structure and tested them for antifungal activity. Compounds exhibited varying degrees of effectiveness against four pathogenic strains of fungi, suggesting that modifications in the chemical structure could enhance activity .
Study on Antibacterial Properties
Another investigation focused on the antibacterial effects of oxazole derivatives, revealing significant activity against multiple bacterial strains. The study emphasized the importance of structural variations in enhancing antibacterial efficacy .
Data Table: Biological Activity Overview
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis typically employs Claisen-Schmidt condensation between 4-chlorobenzaldehyde and 2,4-dimethyl-5-acetyloxazole. Key optimization steps include:
- Temperature control (0–5°C) to minimize side reactions.
- Use of anhydrous conditions with catalytic NaOH or KOH to enhance reaction efficiency.
- Purification via column chromatography (hexane:EtOAc = 4:1) to isolate the product with ≥95% purity.
- Monitoring reaction progression via TLC and quantifying purity using HPLC with a C18 column .
Yield Improvement: Adjust stoichiometry (1.2:1 molar ratio of ketone to aldehyde) and extend reaction time to 24 hours under nitrogen, achieving ~81% yield as observed in analogous syntheses .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1647 cm⁻¹, C=C stretch at ~1592 cm⁻¹, and C–Cl at ~797 cm⁻¹) .
- ¹H/¹³C NMR : Use DMSO-d₆ or CDCl₃ to resolve signals:
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: What crystallographic methodologies resolve structural ambiguities caused by substituents?
Methodological Answer:
- Single-Crystal XRD : Use SHELXL-2018 for refinement. Key parameters:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, C–H···Cl) contributing to lattice stability.
- Graph-Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) .
Advanced: How do substituents influence hydrogen bonding and crystal packing?
Methodological Answer:
- The chlorophenyl group participates in C–H···Cl interactions (2.8–3.2 Å), while the oxazolyl methyl groups engage in C–H···π contacts.
- Dihedral Angle Analysis : The angle between the oxazole and chlorophenyl planes (e.g., 7.14°–56.26° in analogs) dictates packing efficiency. Use Mercury 4.0 to visualize voids and lattice energy .
Advanced: What computational methods predict electronic properties and reactivity?
Methodological Answer:
- DFT Calculations (B3LYP/6-311++G(d,p)) :
- Molecular Dynamics (MD) : Study solvation effects in polar aprotic solvents (e.g., DMSO) to model reactivity in biological systems .
Basic: What in vitro assays evaluate biological activity (e.g., antimicrobial)?
Methodological Answer:
- Antimicrobial Assays :
- Anti-Inflammatory Screening :
- COX-2 inhibition assay (ELISA) with IC₅₀ determination.
- Molecular docking (AutoDock Vina) to assess binding to COX-2 active sites (PDB ID: 5KIR) .
Advanced: How does E/Z isomerism affect chemical behavior and bioactivity?
Methodological Answer:
- Isomer Separation : Use preparative HPLC (C18 column, MeOH:H₂O = 70:30) to isolate E and Z isomers.
- Bioactivity Comparison : Test isomers in parallel assays. The E-configuration typically shows higher activity due to planar geometry enhancing target binding .
Basic: What thermal analysis techniques assess stability?
Methodological Answer:
- TGA/DSC : Heat at 10°C/min under N₂ to determine decomposition onset (~200–250°C).
- Hot-Stage Microscopy : Observe phase transitions (melting point ~150–160°C) and crystallinity changes .
Advanced: How can researchers resolve contradictions in reported crystallographic data?
Methodological Answer:
- Cross-validate with CCDC deposition data (e.g., CCDC 1988019 for analogs) and re-refine using SHELXL.
- Compare experimental bond lengths/angles with DFT-optimized geometries (mean deviation < 0.01 Å) .
Advanced: What strategies improve solubility for biological testing?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
